molecular formula C15H18FNO3 B14045325 (S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate

(S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate

Cat. No.: B14045325
M. Wt: 279.31 g/mol
InChI Key: WOKYLBIWLJJYBY-AWEZNQCLSA-N
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Description

(S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: The fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of (S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-ethyl 2-(4-chlorophenyl)-2-(4-oxopiperidin-1-yl)acetate
  • (S)-ethyl 2-(4-bromophenyl)-2-(4-oxopiperidin-1-yl)acetate
  • (S)-ethyl 2-(4-methylphenyl)-2-(4-oxopiperidin-1-yl)acetate

Uniqueness

(S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

ethyl (2S)-2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate

InChI

InChI=1S/C15H18FNO3/c1-2-20-15(19)14(11-3-5-12(16)6-4-11)17-9-7-13(18)8-10-17/h3-6,14H,2,7-10H2,1H3/t14-/m0/s1

InChI Key

WOKYLBIWLJJYBY-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=C(C=C1)F)N2CCC(=O)CC2

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2

Origin of Product

United States

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